LSD1 Inhibition Potency: CHEMBL3402053 vs. Clinical-Stage LSD1 Inhibitors GSK-LSD1 and Seclidemstat
3-(2-Aminoethyl)-5-benzylthiazolidine-2,4-dione hydrochloride inhibits recombinant human LSD1 with an IC50 of 356 nM, as measured by H2O2 production assay using a methylated peptide substrate with 30-minute incubation [1][2]. This places its potency approximately 22-fold weaker than the irreversible probe GSK-LSD1 (IC50 = 16 nM) [3], and within approximately 3-fold of the clinical candidate seclidemstat (SP-2577, reported mean IC50 = 127 nM in cell-free assays) . Importantly, this compound represents a structurally distinct chemotype—a thiazolidine-2,4-dione scaffold—relative to the cyclopropylamine-based GSK-LSD1 and the benzamide-derived seclidemstat, offering a differentiated intellectual property and chemical property space for LSD1 inhibitor development [4].
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 356 nM |
| Comparator Or Baseline | GSK-LSD1: IC50 = 16 nM [3]; Seclidemstat (SP-2577): IC50 = 127 nM (mean) |
| Quantified Difference | 22.3-fold less potent than GSK-LSD1 (356/16); 2.8-fold less potent than seclidemstat (356/127) |
| Conditions | Human recombinant LSD1; H2O2 production endpoint assay with methylated peptide substrate; 30 min incubation (target compound) [1]; cell-free enzymatic assays (comparators) [3] |
Why This Matters
For users requiring a non-cyclopropylamine, non-benzamide LSD1 inhibitor scaffold for lead optimization or chemoproteomics, this compound provides a validated starting point with moderate potency and a distinct binding mechanism warranting investigation.
- [1] BindingDB. BDBM50067551 (CHEMBL3402053): Lysine-specific histone demethylase 1A (Homo sapiens), IC50 = 356 nM. Assay: Inhibition of human recombinant LSD1 assessed as effect on H2O2 production using methylated peptide substrate, 30 min. Curated by ChEMBL; data from Bioorg. Med. Chem. Lett. 25: 1925-8 (2015), PMID 25827526. View Source
- [2] Kakizawa T, et al. Histone H3 peptide based LSD1-selective inhibitors. Bioorg Med Chem Lett. 2015 May 1;25(9):1925-8. PMID: 25827526. DOI: 10.1016/j.bmcl.2015.03.030. View Source
- [3] GSK-LSD1 Ligand Activity Chart. GtoPdb (IUPHAR/BPS Guide to Pharmacology). pIC50 = 7.8 (IC50 = 16 nM). Accessed 2026. View Source
- [4] Chen Y, et al. Crystal structure of LSD1 in complex with compound 4 (PDB: 7vqs). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PDB deposit. View Source
